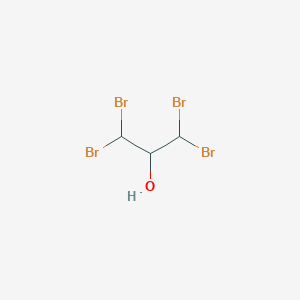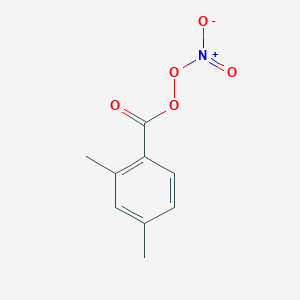
3-(2-Phenylhydrazinyl)cholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylhydrazinyl)cholestane is a derivative of cholestane, a saturated tetracyclic triterpene. Cholestane itself is a 27-carbon biomarker produced by the diagenesis of cholesterol and is one of the most abundant biomarkers in the rock record
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylhydrazinyl)cholestane typically involves the reaction of cholestane with phenylhydrazine under specific conditions. One common method includes the following steps:
Preparation of Cholestan-3-one: Cholestan-3-one is prepared by oxidizing cholestane using reagents such as chromium trioxide (CrO3) in acetic acid.
Formation of this compound: Cholestan-3-one is then reacted with phenylhydrazine in the presence of an acid catalyst, such as hydrochloric acid (HCl), to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylhydrazinyl)cholestane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine group or other functional groups in the molecule.
Substitution: The phenylhydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological processes involving cholesterol and its derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound could be used in the development of new materials or as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-(2-Phenylhydrazinyl)cholestane involves its interaction with specific molecular targets and pathways. The phenylhydrazinyl group may interact with proteins or enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cholestene: A derivative of cholestane with a double bond, used in bioorganic and medicinal chemistry.
Cholestan-3-one: An oxidized form of cholestane, used as an intermediate in the synthesis of other compounds.
Uniqueness
3-(2-Phenylhydrazinyl)cholestane is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical properties and potential applications. This modification allows for specific interactions with biological targets and the possibility of developing new therapeutic agents.
Properties
CAS No. |
63526-20-5 |
|---|---|
Molecular Formula |
C33H54N2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
1-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-phenylhydrazine |
InChI |
InChI=1S/C33H54N2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(35-34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-13,23-25,27-31,34-35H,9-11,14-22H2,1-5H3/t24-,25?,27?,28+,29-,30+,31+,32+,33-/m1/s1 |
InChI Key |
VGODHDZUQWETSY-JFBFUDPXSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)NNC5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NNC5=CC=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


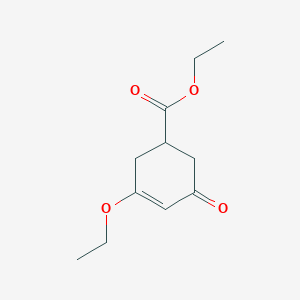
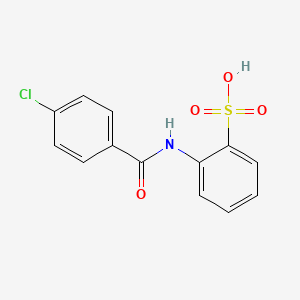
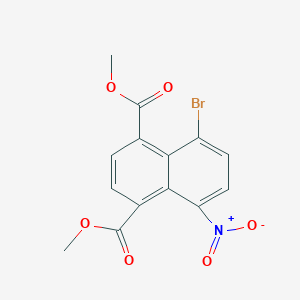
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)

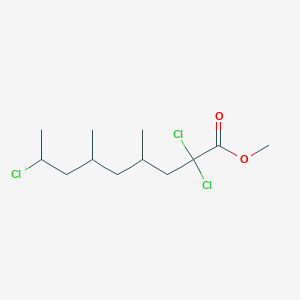
![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)
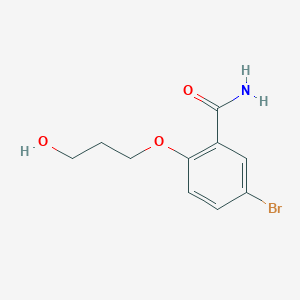
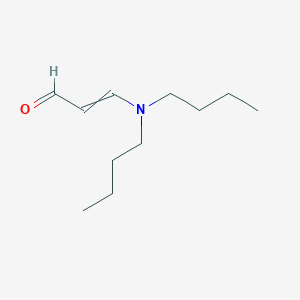
![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)

![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
